4-Oxatricyclo[6.2.0.0~3,5~]decane
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Overview
Description
4-Oxatricyclo[6200~3,5~]decane is a polycyclic compound characterized by a unique tricyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxatricyclo[6.2.0.0~3,5~]decane typically involves multiple steps, including cyclization reactions. One common method involves the Diels-Alder reaction followed by a series of cyclization steps to form the tricyclic core. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Oxatricyclo[6.2.0.0~3,5~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4-Oxatricyclo[6.2.0.0~3,5~]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Oxatricyclo[6.2.0.0~3,5~]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-Oxatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- 3-Oxatricyclo[4.4.0.0~2,7~]decene derivatives
- Tricyclo[6.2.1.0~2,7~]undec-9-ene-3,6-dione
Uniqueness: 4-Oxatricyclo[6.2.0.0~3,5~]decane is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
343264-77-7 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-oxatricyclo[6.2.0.03,5]decane |
InChI |
InChI=1S/C9H14O/c1-2-7-5-9-8(10-9)4-3-6(1)7/h6-9H,1-5H2 |
InChI Key |
CJXSODAPBONGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CCC3C(C2)O3 |
Origin of Product |
United States |
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